molecular formula C5H2F8O2 B8483113 2-(Difluoromethyl)-4,4,5-trifluoro-2-(trifluoromethyl)-1,3-dioxolane CAS No. 50607-96-0

2-(Difluoromethyl)-4,4,5-trifluoro-2-(trifluoromethyl)-1,3-dioxolane

Cat. No. B8483113
M. Wt: 246.05 g/mol
InChI Key: NOZLZNWSULYPAP-UHFFFAOYSA-N
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Patent
US04017519

Procedure details

2-Difluoromethyl-2-trifluoromethyl-1,3-dioxolane (50 g.) was placed in a 500 ml. flask along with 1,2,2-trifluoroperchloroethane (Freon 113) (425 ml.) and the solution cooled to -20° C. The mixture was fluorinated with 20% fluorine in argon at a fluorine rate of 0.1 mole per hour until about 1.5 moles of fluorine were added. An 8° (Centigrade) exotherm was observed during the reaction. The acidic mixture was stirred over K2CO3 until the vapors above the mixture no longer tested strongly acidic. The mixture was filtered and Freon 113 was stripped out of the filtrate, leaving 59 g. of crude product. By preparative chromatography pure 2-difluoromethyl-2-trifluoromethyl-4,4,5-trifluoro-1,3-dioxolane (12 g.) was isolated from the crude material.
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
fluorine
Quantity
1.5 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1([C:8]([F:11])([F:10])[F:9])[O:7]CC[O:4]1.FF.C([O-])([O-])=O.[K+].[K+].[F:21][C:22](Cl)(Cl)[C:23](Cl)([F:25])[F:24]>>[F:1][CH:2]([F:12])[C:3]1([C:8]([F:11])([F:10])[F:9])[O:7][C:23]([F:25])([F:24])[CH:22]([F:21])[O:4]1 |f:2.3.4|

Inputs

Step One
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC(C1(OCCO1)C(F)(F)F)F
Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Five
Name
fluorine
Quantity
1.5 mol
Type
reactant
Smiles
FF
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Seven
Name
Quantity
425 mL
Type
reactant
Smiles
FC(C(F)(F)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
An 8° (Centigrade) exotherm was observed during the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
leaving 59 g

Outcomes

Product
Name
Type
product
Smiles
FC(C1(OC(C(O1)(F)F)F)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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